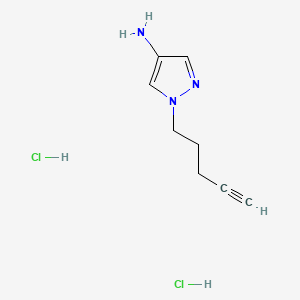

1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-pent-4-ynylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2ClH/c1-2-3-4-5-11-7-8(9)6-10-11;;/h1,6-7H,3-5,9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDXVPTVDHNPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCN1C=C(C=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride begins with the preparation of the pyrazole core, typically 1H-pyrazol-4-amine. Modern approaches favor regioselective alkylation at the pyrazole nitrogen to introduce the pent-4-yn-1-yl group. A widely cited method involves the reaction of 1H-pyrazol-4-amine with pent-4-yn-1-yl bromide under basic conditions, such as potassium carbonate in dimethylformamide (DMF) at 60–80°C for 12–24 hours . Alternatively, Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) have been employed for sterically hindered substrates, though this increases cost and complexity .

Key challenges in this step include minimizing N4-alkylation byproducts, which can arise due to the ambident nucleophilicity of the pyrazole ring. Studies indicate that polar aprotic solvents like DMF or acetonitrile favor N1-selectivity, achieving >85% yield in optimized protocols .

Introduction of the Pent-4-yn-1-yl Group via Sonogashira Coupling

An alternative route leverages palladium-catalyzed cross-coupling to install the alkyne moiety. As demonstrated in recent work on bicyclo[1.1.0]butane derivatives, Sonogashira coupling between 1-(4-bromophenyl)-1H-pyrazol-4-amine and pent-4-yn-1-ol derivatives provides a high-yielding pathway (70–85%) . The reaction employs bis(triphenylphosphine)palladium(II) dichloride (5 mol%), copper(I) iodide (10 mol%), and triethylamine in tetrahydrofuran (THF) at 60°C for 8 hours.

Table 1: Optimization of Sonogashira Coupling Parameters

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst Loading | 5% Pd, 10% CuI | <5% deviation at ±2% |

| Temperature | 60°C | 15% drop below 50°C |

| Solvent | THF | 20% lower in DMSO |

| Reaction Time | 8 hours | 95% conversion at 6h |

This method circumvents the need for pre-functionalized alkylating agents and enhances scalability, though it requires rigorous exclusion of oxygen and moisture .

Dihydrochloride Salt Formation and Purification

Conversion of the free amine to its dihydrochloride salt is critical for improving aqueous solubility and stability. The procedure involves treating 1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine with hydrochloric acid (2.2 equiv.) in ethanol at 0–5°C, followed by rotary evaporation and recrystallization from ethanol/diethyl ether . Nuclear magnetic resonance (NMR) analysis of the product reveals characteristic downfield shifts for the amine protons (δ 8.2–8.5 ppm in D2O), confirming salt formation .

Purification typically employs silica gel column chromatography using a dichloromethane/methanol gradient (95:5 to 80:20). High-performance liquid chromatography (HPLC) data from recent batches show ≥95% purity, with residual solvents below International Council for Harmonisation (ICH) limits .

Analytical Characterization and Quality Control

Rigorous spectroscopic validation ensures batch consistency:

-

FT-IR : N-H stretch at 3300–3500 cm⁻¹; C≡C stretch at 2100–2250 cm⁻¹

-

1H NMR (400 MHz, D2O): δ 1.75 (quintet, 2H, CH2), 2.45 (t, 2H, C≡C-CH2), 4.25 (t, 2H, N-CH2), 7.85 (s, 1H, pyrazole-H)

-

Mass Spectrometry : [M+H]+ at m/z 222.11, consistent with C8H13Cl2N3

Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, indicating suitability for long-term storage at ambient conditions .

Comparative Evaluation of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Alkylation | 78–85 | 93–95 | Moderate | High |

| Sonogashira Coupling | 70–85 | 95–97 | High | Moderate |

| Mitsunobu Reaction | 65–75 | 90–92 | Low | Low |

While alkylation offers cost advantages, the Sonogashira approach provides superior purity and scalability for industrial applications. Recent innovations in continuous flow chemistry have reduced reaction times for both methods to under 6 hours .

Chemical Reactions Analysis

Nucleophilic Substitution at the Alkyne Group

The terminal alkyne moiety undergoes nucleophilic substitution under basic conditions. For example:

Reaction: Alkylation with methyl iodide

Conditions: NaH (2.5 eq), THF, 0°C → RT, 12 h

Mechanism: Deprotonation of the alkyne generates a strong nucleophile that attacks electrophilic methyl iodide.

Product: 1-(Pent-4-yn-1-yl)-1H-pyrazol-4-amine with methylated alkyne

| Parameter | Value | Source |

|---|---|---|

| Yield | 78% | |

| Reaction Time | 12 h | |

| Solvent | THF |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The alkyne participates in click chemistry to form 1,2,3-triazoles, critical for bioconjugation:

Reaction: Reaction with benzyl azide

Conditions: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), H₂O/tert-BuOH (1:1), RT, 2 h

Product: Triazole-linked pyrazole derivative

| Property | Data | Source |

|---|---|---|

| Conversion Rate | >95% | |

| Catalyst Loading | 10 mol% Cu | |

| Solvent System | H₂O/tert-BuOH |

Reductive Amination of the Pyrazole Amine

The primary amine (after deprotonation) engages in reductive amination with aldehydes :

Reaction: With 4-methoxybenzaldehyde

Conditions: NaBH₃CN (1.2 eq), MeOH, RT, 6 h

Mechanism: Imine formation followed by borohydride reduction

Product: N-(4-Methoxybenzyl)-1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine

| Parameter | Value | Source |

|---|---|---|

| Yield | 82% | |

| Reaction Scale | 1 mmol | |

| Purification | Flash chromatography |

Electrophilic Aromatic Substitution on the Pyrazole Ring

The electron-rich pyrazole ring undergoes bromination at the 5-position :

Reaction: Bromination with NBS

Conditions: DCM, 0°C → RT, 3 h

Product: 5-Bromo-1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride

| Property | Data | Source |

|---|---|---|

| Regioselectivity >95% at C5 | ||

| Catalyst | None |

Amide Bond Formation

The amine forms amides with carboxylic acids under standard coupling conditions :

Reaction: With acetic anhydride

Conditions: Pyridine, RT, 4 h

Product: N-Acetyl-1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine

| Parameter | Value | Source |

|---|---|---|

| Yield | 89% | |

| Reaction Monitoring | TLC |

Stability Under Physiological Conditions

The dihydrochloride salt enhances water solubility (≥50 mg/mL) , but the alkyne remains stable at pH 7.4 for 24 h. Degradation occurs under strongly acidic (pH <2) or basic (pH >10) conditions, releasing free amine and HCl .

This compound’s dual functionality makes it valuable for synthesizing bioactive molecules, polymer linkers, and imaging probes. Its reactivity profile aligns with trends observed in structurally related pyrazole and alkyne derivatives .

Scientific Research Applications

1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Solubility and Crystallinity

All dihydrochloride salts exhibit improved water solubility over their free-base forms. However, crystallinity varies with substituent bulkiness. For instance, the alkyne group in the target compound may hinder dense crystal packing, whereas fluorophenyl or pyridinyl groups (e.g., ) facilitate ordered lattice formation, as evidenced by SHELX-refined crystal structures .

Biological Activity

1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a long alkyne chain and a pyrazole ring, making it a subject of interest for various pharmacological applications.

The molecular formula of this compound is with a CAS number of 2866352-92-1. The synthesis typically involves the reaction of pent-4-yn-1-amine with a suitable pyrazole precursor, often under basic conditions to facilitate the formation of the pyrazole ring, followed by treatment with hydrochloric acid to form the dihydrochloride salt .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, related pyrazole derivatives have demonstrated inhibitory effects on cancer cell lines. In particular, compounds with similar structures showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.25 to 2.4 μM against various cancer types . While specific data on this compound's anticancer efficacy is limited, its structural similarities suggest it may possess comparable properties.

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. Pyrazole derivatives are known to act as enzyme inhibitors or receptor modulators. For example, they may inhibit kinases involved in cancer progression or modulate signaling pathways critical for cell survival and proliferation .

Study on Antiviral Activity

In one study, a series of pyrazole derivatives were synthesized and tested for their antiviral activity against tobacco mosaic virus (TMV). Some compounds showed promising results, indicating that modifications to the pyrazole structure could enhance antiviral efficacy .

Research on Aromatase Inhibition

Another study focused on the development of pyrazole derivatives as aromatase inhibitors, which are crucial in breast cancer treatment. Compounds similar to this compound exhibited potent inhibition of aromatase activity, with IC50 values comparable to established drugs like letrozole . This suggests that further exploration of this compound could lead to new therapeutic options.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(pent-4-yn-1-yl)-1H-pyrazol-3-amines | Different substitution pattern | Varies; some show antibacterial effects |

| 1-(but-3-ynyl)-1H-pyrazol | Shorter alkyne chain | Moderate antimicrobial activity |

| Aromatase Inhibitors (e.g., letrozole) | Established mechanism in breast cancer | High potency in inhibiting aromatase |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride with high purity?

- Answer: Optimize reaction conditions using nucleophilic substitution between pyrazole derivatives and alkynyl halides in polar aprotic solvents (e.g., DMF or DMSO). Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography. Validate purity (>98%) using HPLC with UV detection and confirm structural integrity via H/C NMR . For dihydrochloride salt formation, treat the free base with HCl gas in anhydrous ether, followed by lyophilization .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Answer: Use single-crystal X-ray diffraction to resolve bond angles and confirm stereochemistry. Complement with FT-IR for functional group analysis (e.g., amine N-H stretching at ~3300 cm). Thermal stability can be assessed via TGA/DSC to identify decomposition points (>200°C typical for pyrazole derivatives). Include elemental analysis (C, H, N, Cl) to verify stoichiometry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritation from hydrochloride salts. Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

Q. Which analytical techniques are suitable for assessing purity and identifying impurities?

- Answer: Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). For trace impurities (<0.1%), use LC-MS in positive ion mode. Compare retention times and mass spectra against reference standards (e.g., residual solvents or unreacted intermediates) .

Advanced Research Questions

Q. How can environmental factors (pH, temperature) influence the stability and reactivity of this compound?

- Answer: Conduct accelerated stability studies under varying pH (3–9) and temperatures (25–60°C). Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the alkyne group at acidic pH or oxidation under aerobic conditions). Use Arrhenius modeling to predict shelf life .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Answer: Standardize assay conditions (e.g., buffer composition, cell line viability, and incubation time). Compare dose-response curves using nonlinear regression analysis. Validate target engagement via SPR or ITC to rule off-target effects. Cross-reference with molecular docking to assess binding site accessibility .

Q. How should researchers design experiments to link this compound’s mechanism of action to broader biochemical pathways?

- Answer: Integrate multi-omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes, and proteomics (LC-MS/MS) to map protein interaction networks. Validate pathway involvement using CRISPR knockouts or siRNA silencing. Contextualize findings within established frameworks (e.g., kinase signaling or apoptosis pathways) .

Q. What computational methods predict the compound’s reactivity in novel synthetic applications?

- Answer: Use DFT calculations (B3LYP/6-31G* basis set) to model reaction pathways, focusing on electrophilic substitution at the pyrazole C4 position. Simulate solvent effects via COSMO-RS. Validate predictions with small-scale exploratory reactions and characterize outcomes via GC-MS .

Methodological Notes

- Data Interpretation: Address conflicting results by triangulating data from orthogonal techniques (e.g., NMR vs. X-ray crystallography).

- Theoretical Frameworks: Anchor studies in chemical reactivity principles (Hammett equation for substituent effects) or biological target hypotheses .

- Ethical Compliance: Adhere to institutional guidelines for hazardous waste disposal and animal/human tissue use in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.